molecular formula C5H7F3N2O B8349078 2-(Trifluoromethyl)-1,4,5,6-tetrahydro-5-pyrimidinol

2-(Trifluoromethyl)-1,4,5,6-tetrahydro-5-pyrimidinol

Cat. No. B8349078
M. Wt: 168.12 g/mol
InChI Key: LDAFTDZWNFRXGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-1,4,5,6-tetrahydro-5-pyrimidinol is a useful research compound. Its molecular formula is C5H7F3N2O and its molecular weight is 168.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Trifluoromethyl)-1,4,5,6-tetrahydro-5-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trifluoromethyl)-1,4,5,6-tetrahydro-5-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(Trifluoromethyl)-1,4,5,6-tetrahydro-5-pyrimidinol

Molecular Formula

C5H7F3N2O

Molecular Weight

168.12 g/mol

IUPAC Name

2-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-5-ol

InChI

InChI=1S/C5H7F3N2O/c6-5(7,8)4-9-1-3(11)2-10-4/h3,11H,1-2H2,(H,9,10)

InChI Key

LDAFTDZWNFRXGG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN=C(N1)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl trifluoroacetate (5.80 g, 40.8 mmol) in p-Xylene (30 mL) was added 1,3-diamino-2-propanol (3.60 g, 40 mmol). The mixture was stirred at 160° C. for 4 h. Concentration in vacuo then afforded the title compound (6.55 g, 39.0 mmol, 97% yield).
Quantity
5.8 g
Type
reactant
Reaction Step One
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3.6 g
Type
reactant
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Quantity
30 mL
Type
solvent
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Yield
97%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1,3-Diamino-2-hydroxypropane (10 g, 111 mmol) and ethyltrifluoroacetate (13.5 ml, 114 mmol) were dissolved in xylene (85 ml) and refluxed overnight in a Dean-Stark apparatus. The solvents were evaporated in vacuo to give a dark viscous oil 21 g identified by 300 MHz nmr as product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
85 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods IV

Procedure details

A solution of 1,3-diaminopropan-2-ol (10.0 g, 111 mmol) and ethyl 2,2,2-trifluoroacetate (15.8 g, 111 mmol) in p-xylene (150 mL) was stirred at 160° C. for 4 h, then concentrated to remove solvent under reduced pressure to afford the crude product as an oil, which was used into next step without purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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